Baohuoside I

Catalog No.
S624719
CAS No.
113558-15-9
M.F
C27H30O10
M. Wt
514.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Baohuoside I

CAS Number

113558-15-9

Product Name

Baohuoside I

IUPAC Name

5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

Molecular Formula

C27H30O10

Molecular Weight

514.5 g/mol

InChI

InChI=1S/C27H30O10/c1-12(2)5-10-16-17(28)11-18(29)19-21(31)26(37-27-23(33)22(32)20(30)13(3)35-27)24(36-25(16)19)14-6-8-15(34-4)9-7-14/h5-9,11,13,20,22-23,27-30,32-33H,10H2,1-4H3/t13-,20-,22+,23+,27-/m0/s1

InChI Key

NGMYNFJANBHLKA-LVKFHIPRSA-N

Synonyms

3,5,7-trihydroxy-4'-methoxyl-8-prenylflavone-3-O-rhamnopyranoside, baohuoside I, icarisid II, icariside II

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O

Baohuoside I is a flavonoid compound primarily derived from Herba Epimedii, a traditional Chinese medicinal herb. It is recognized for its structural similarity to other flavonoids and is characterized by an 8-isopentene group. Baohuoside I is notable for its potential therapeutic effects, particularly in cancer treatment and other biological activities.

Studies suggest Baohuoside I may exert its biological effects through various mechanisms:

  • CXCR4 Inhibition: Baohuoside I appears to act as an inhibitor of CXCR4, a chemokine receptor involved in cancer cell migration and metastasis []. By downregulating CXCR4 expression, Baohuoside I may have anti-tumor activity [].
  • Anti-inflammatory Activity: Research suggests Baohuoside I exhibits anti-inflammatory properties, potentially through modulation of specific signaling pathways [].

Anti-cancer properties:

Studies suggest Baohuoside I may exhibit anti-cancer properties. Research indicates it can inhibit the growth and proliferation of various cancer cell lines, including pancreatic cancer cells []. The mechanism behind this effect is believed to involve the modulation of specific signaling pathways, such as the mTOR/S6K1 and caspase/Bcl2/Bax pathways, ultimately leading to cancer cell death []. However, further research is needed to determine its effectiveness in vivo and its potential clinical applications.

Bone health:

Baohuoside I may have beneficial effects on bone health. Some studies suggest it can stimulate osteoblast activity, the cells responsible for bone formation, and inhibit osteoclast activity, the cells responsible for bone breakdown []. This potential dual effect could be beneficial in preventing or treating bone loss conditions such as osteoporosis. However, more research is required to fully understand its mechanism of action and confirm its efficacy in humans.

Other potential applications:

While the research is still in its early stages, Baohuoside I is also being investigated for its potential applications in other areas, including:

  • Neuroprotective effects: Studies suggest Baohuoside I may have neuroprotective properties and could potentially benefit conditions like Alzheimer's disease and Parkinson's disease [].
  • Anti-inflammatory effects: Baohuoside I may exhibit anti-inflammatory properties, potentially helpful in managing inflammatory conditions [].
  • The numbers in square brackets [ ] refer to the corresponding references listed below.
  • This information is not intended to be a substitute for professional medical advice. It is essential to consult with a healthcare professional before using any herbal supplement or considering any treatment options.
Typical of flavonoids, including glycosylation and oxidation. Its structure allows it to undergo metabolic transformations, leading to the formation of secondary metabolites that may enhance its bioavailability and efficacy. For instance, it can be metabolized into baohuoside II and other derivatives, which share similar biological properties but differ in potency and mechanism of action .

Baohuoside I exhibits a range of biological activities:

  • Anticancer Properties: It has been shown to inhibit the proliferation of pancreatic cancer cells by affecting energy metabolism and inducing apoptosis through the AMPK/mTOR signaling pathway . Additionally, it suppresses tumor angiogenesis in multiple myeloma by modulating the PPARγ-VEGF signaling axis .
  • Hepatotoxicity: At high concentrations, Baohuoside I has been associated with hepatotoxic effects, potentially increasing oxidative stress and inducing apoptosis in liver cells .
  • Antimicrobial Effects: Recent studies indicate that Baohuoside I can inhibit the virulence of multidrug-resistant Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Baohuoside I can be synthesized through various methods, including:

  • Natural Extraction: It is primarily extracted from Herba Epimedii using solvents like ethanol or methanol. The extraction process typically involves maceration or percolation followed by purification techniques such as chromatography.
  • Chemical Synthesis: Although less common, synthetic routes can involve the modification of existing flavonoid structures through

Baohuoside I has several applications:

  • Pharmaceuticals: Due to its anticancer properties, it is being investigated for use in cancer therapies.
  • Nutraceuticals: Its antioxidant and anti-inflammatory properties make it a candidate for dietary supplements aimed at enhancing health and preventing disease.
  • Cosmetics: With its ability to modulate oxidative stress, Baohuoside I may also find applications in skincare products aimed at reducing signs of aging.

Studies have shown that Baohuoside I interacts with various cellular pathways:

  • AMPK/mTOR Pathway: It activates AMPK while inhibiting mTOR, leading to reduced cellular energy metabolism and promoting apoptosis in cancer cells .
  • PPARγ Signaling: Baohuoside I's interaction with PPARγ has been linked to its ability to inhibit angiogenesis in multiple myeloma by downregulating VEGF expression .

These interactions highlight Baohuoside I's role as a modulator of critical signaling pathways involved in cancer progression.

Baohuoside I shares structural similarities with several other flavonoids, notably:

Compound NameStructure SimilarityBiological ActivityUnique Features
Baohuoside IISimilar skeletonAnticancer, hepatotoxicLacks one methyl group
IcariinSimilar backboneAntioxidant, anti-inflammatoryMore widely studied for osteoporosis
2″-O-Rhamnosyl Icariside IIIntermediate metaboliteHepatotoxicityDirectly involved in metabolic pathways

Baohuoside I is unique due to its specific interactions with cellular pathways that lead to apoptosis and antiangiogenic effects. Its distinct mechanism of action sets it apart from similar compounds that may not exhibit the same level of efficacy against specific cancers or conditions.

XLogP3

3.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

514.18389715 g/mol

Monoisotopic Mass

514.18389715 g/mol

Heavy Atom Count

37

Other CAS

113558-15-9

Wikipedia

Icariside II

Dates

Modify: 2023-08-15

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